Cyclobutanecarboxylic acid, morpholide

Fragment‑based drug discovery Lipophilicity Rule of Three

Cyclobutanecarboxylic acid, morpholide (IUPAC: cyclobutyl(morpholin-4-yl)methanone; CAS 15911-04-3) is a heterocyclic amide formed by the condensation of cyclobutanecarboxylic acid with morpholine. It belongs to the cycloalkanecarboxylic acid morpholide class, characterized by a saturated carbocycle linked to a morpholine ring via a carbonyl group.

Molecular Formula C9H15NO2
Molecular Weight 169.224
CAS No. 15911-04-3
Cat. No. B2963719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid, morpholide
CAS15911-04-3
Molecular FormulaC9H15NO2
Molecular Weight169.224
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCOCC2
InChIInChI=1S/C9H15NO2/c11-9(8-2-1-3-8)10-4-6-12-7-5-10/h8H,1-7H2
InChIKeyPNAUTTGUBWLOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutanecarboxylic Acid Morpholide (CAS 15911-04-3): A Structurally Defined Cycloalkanecarboxamide Fragment for Rational Procurement


Cyclobutanecarboxylic acid, morpholide (IUPAC: cyclobutyl(morpholin-4-yl)methanone; CAS 15911-04-3) is a heterocyclic amide formed by the condensation of cyclobutanecarboxylic acid with morpholine. It belongs to the cycloalkanecarboxylic acid morpholide class, characterized by a saturated carbocycle linked to a morpholine ring via a carbonyl group [1]. The compound has a molecular formula of C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol [1]. Its utility as a fragment‑sized scaffold for molecular linking, expansion, and modification underpins its role as a structural basis and research tool in drug discovery and chemical synthesis .

Why Cyclobutanecarboxylic Acid Morpholide Cannot Be Interchanged with Other Cycloalkanecarboxylic Acid Morpholides


Within the cycloalkanecarboxylic acid morpholide series, small changes in ring size dramatically alter key physicochemical properties that govern fragment screening performance, ADME behavior, and downstream synthetic tractability. Cyclobutanecarboxylic acid, morpholide (CAS 15911-04-3) occupies a narrow intermediate window between the cyclopropyl and cyclopentyl analogs in terms of both lipophilicity and water solubility [1]. These quantifiable differences mean that substituting one ring‑size morpholide for another in a fragment library or a medicinal chemistry campaign will shift the lead‑like property profile sufficiently to alter hit rates, binding thermodynamics, and pharmacokinetic outcomes [2].

Quantitative Differentiation Evidence for Cyclobutanecarboxylic Acid Morpholide Versus Its Closest Ring‑Size Analogs


Predicted Lipophilicity (Crippen logP) of Cyclobutanecarboxylic Acid Morpholide Falls Between Cyclopropyl and Cyclopentyl Analogs, Positioning It in the Optimal Fragment‑Like Space

The Crippen‑calculated logP (logPoct/wat) of cyclobutanecarboxylic acid morpholide is 0.645 [1]. This value is 0.39 log units higher than that of the cyclopropyl analog (logP = 0.255) [2] and 0.39 log units lower than that of the cyclopentyl analog (logP = 1.035) [3], placing the cyclobutyl derivative squarely within the recommended logP range for fragment libraries (≤3) and well below the upper limit frequently applied in hit‑to‑lead optimization [4]. The intermediate lipophilicity reduces the risk of non‑specific binding and poor solubility that can accompany more lipophilic analogs while avoiding the potentially insufficient target engagement of highly polar fragments.

Fragment‑based drug discovery Lipophilicity Rule of Three

Predicted Water Solubility (Crippen logWS) of the Cyclobutyl Morpholide Lies Between Cyclopropyl and Cyclopentyl Analogs, Balancing Solubility and Membrane Permeability

The Crippen‑calculated water solubility parameter (log10WS) for cyclobutanecarboxylic acid morpholide is −0.57 [1]. This is 0.42 log units lower (less soluble) than the cyclopropyl analog (logWS = −0.15) [2] and 0.42 log units higher (more soluble) than the cyclopentyl analog (logWS = −0.99) [3]. The cyclobutyl compound thus provides a solubility level that is simultaneously adequate for biochemical assay conditions (typically >10 µM) while maintaining sufficient lipophilicity for passive membrane permeability—a dual optimization that neither the overly soluble cyclopropyl nor the poorly soluble cyclopentyl morpholide can achieve [4].

Aqueous solubility Fragment‑based drug discovery ADME

Selective Antitremorine Activity: Cyclobutanecarboxylic Acid Morpholide Antagonizes Tremorine‑Induced Tremors While Other Heterocyclic Amide Derivatives Are Inactive or Excitatory

In a systematic neuropharmacological evaluation of cyclobutanecarboxylic acid derivatives, N‑cyclobutanecarbonyl morpholine (cyclobutanecarboxylic acid morpholide) was found to antagonize tremorine‑induced tremors [1]. By contrast, the hydrazine‑derived amides and other heterocyclic amides in the same study were either inactive or exhibited central nervous system excitatory properties, while only the urea derivatives showed CNS depressant qualities [1]. This divergent pharmacological outcome demonstrates that the morpholide functional group imparts a specific antitremorine activity that is absent in the hydrazide, simple amide, and urea series—a key differentiator for researchers investigating cholinergic tremor models or antiparkinsonian mechanisms.

Neuropharmacology Tremorine antagonism Structure‑activity relationship

Molecular Size (McGowan Volume) Tracks Linearly with Ring Size, Enabling Predictable Scaffold Hopping for Fragment Growth

The McGowan characteristic volume (McVol) of cyclobutanecarboxylic acid morpholide is 133.37 mL/mol [1], which sits between the cyclopropyl analog (119.28 mL/mol) [2] and the cyclopentyl analog (147.46 mL/mol) [3]. The near‑linear increase in McVol across the series (Δ ≈ +14 mL/mol per additional ring methylene) provides a predictable parameter for fragment‑growing strategies: the cyclobutyl morpholide adds sufficient steric bulk to probe adjacent binding pockets without overshooting the fragment molecular weight guideline of ≤300 Da [4]. This linear additivity is not guaranteed for heteroatom‑substituted rings and thus constitutes a quantifiable design advantage for the cyclobutyl scaffold.

McGowan characteristic volume Fragment‑based drug discovery Scaffold hopping

Optimal Scientific and Industrial Use Cases for Cyclobutanecarboxylic Acid Morpholide (CAS 15911-04-3) Based on Its Quantified Differentiation


Fragment Library Design for Lead Discovery When Intermediate Lipophilicity and Solubility Are Required

Cyclobutanecarboxylic acid morpholide (CAS 15911-04-3) offers a logP of 0.645 and a logWS of −0.57, positioning it squarely within the optimal fragment‑like property space (logP ≤3, adequate aqueous solubility) [1]. For fragment libraries intended for high‑concentration biochemical screens or biophysical methods (NMR, SPR, X‑ray crystallography), the cyclobutyl morpholide avoids the excessive hydrophilicity of the cyclopropyl analog (logP 0.255) and the borderline lipophilicity and low solubility of the cyclopentyl analog (logP 1.035; logWS −0.99), thereby reducing false‑negative rates from poor solubility and false‑positive rates from non‑specific binding [1].

Development of Antitremorine and Anticholinergic Pharmacological Tool Compounds

The morpholide is the only cyclobutanecarboxylic acid amide derivative with demonstrated antitremorine activity in an in vivo tremorine‑induced tremor model, whereas other heterocyclic amides are inactive or exhibit excitatory properties [2]. Researchers designing mechanistic studies of muscarinic cholinergic pathways, screening for antiparkinsonian activity, or validating tremorine‑based behavioral models should procure the morpholide specifically; substituting a urea or hydrazide analog will result in loss of the antitremorine pharmacological readout [2].

Structure–Activity Relationship (SAR) Campaigns Exploring Cycloalkyl Ring Size Effects on Target Binding and Pharmacokinetics

The cyclobutyl morpholide occupies an intermediate position in the cycloalkyl morpholide series for both molecular volume (McGowan McVol: 133.37 mL/mol) and lipophilicity, with a predictable +14 mL/mol and +0.39 logP increment per ring methylene relative to the cyclopropyl analog [1]. This linear property progression makes the compound an essential member of any matched molecular pair (MMP) or ring‑scanning SAR study aimed at deconvoluting steric, lipophilic, and conformational contributions of the cycloalkyl ring to target affinity, selectivity, and ADME endpoints [1].

Scaffold‑Hopping and Fragment‑Growing Starting Point for Kinase and CNS Target Programs

Given its fragment‑compliant molecular weight (169.22 g/mol), balanced physicochemical profile, and demonstrated CNS activity (antitremorine), the morpholide serves as a validated starting point for fragment‑growing campaigns targeting kinases or CNS‑penetrant leads [2]. The cyclobutane ring provides conformational restriction without the metabolic instability or synthetic complexity associated with cyclopropyl and cyclopentyl analogs, enabling efficient optimization toward lead candidates .

Quote Request

Request a Quote for Cyclobutanecarboxylic acid, morpholide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.